NITD-349

概要

説明

NITD-349は、結核の原因となる細菌である結核菌に対して特に強力な抗菌作用を持つ化学化合物です。 これは、細菌の生存と増殖に不可欠なミコバクテリア膜タンパク質ラージ3トランスポーターの阻害剤として機能します .

科学的研究の応用

NITD-349 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of indole-2-carboxamides.

Biology: It is used to study the mechanisms of bacterial resistance and the role of the mycobacterial membrane protein large 3 transporter in bacterial survival.

Industry: It is used in the development of new antibacterial agents and as a reference compound for testing the efficacy of other antibacterial compounds .

作用機序

NITD-349は、ミコバクテリア膜タンパク質ラージ3トランスポーターを阻害することによって抗菌効果を発揮します。このトランスポーターは、細菌細胞壁へのミコール酸前駆体の輸送に不可欠です。この阻害は細胞壁の合成を妨げ、細菌の死につながります。 This compoundの分子標的は、ミコバクテリア膜タンパク質ラージ3トランスポーターの活性部位であり、そこで結合してプロトンリレー経路を遮断し、ミコール酸前駆体の輸送を阻止します .

類似の化合物との比較

This compoundは、SQ109、NITD-304、MSU-43085などの他のミコバクテリア膜タンパク質ラージ3トランスポーター阻害剤と似ています。this compoundは、薬剤感受性株と多剤耐性株の両方の結核菌に対して、その高い効力と有効性が特徴です。 これは、他の阻害剤と比較して、より低い最小阻害濃度を示し、より効果的な抗菌剤となっています .

類似の化合物

SQ109: 作用機序が似ていますが、体内での半減期が短い、臨床試験が行われている阻害剤です。

NITD-304: 同様の有効性を持つ別の強力な阻害剤ですが、薬物動態特性が異なります。

MSU-43085: 高い効力を持つ阻害剤ですが、慢性感染モデルでは有効性が限られています

This compoundは、急性感染モデルと慢性感染モデルの両方で、その有利な薬物動態プロファイルと高い有効性を備えているため、多剤耐性結核の治療のための有望な候補となっています .

生化学分析

Biochemical Properties

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to interact with Mycobacterium tuberculosis enzymes, enhancing its antituberculosis activity . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their function and preventing the growth of the bacteria.

Cellular Effects

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and altering the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to altered energy production and consumption.

Molecular Mechanism

The molecular mechanism of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in cell signaling pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infection . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit the activity of enzymes involved in glycolysis, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy balance.

Transport and Distribution

The transport and distribution of N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters, such as ABC transporters, and can bind to intracellular proteins that facilitate its distribution . Its localization and accumulation within cells can influence its activity and function.

Subcellular Localization

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways.

準備方法

NITD-349の合成は、インドール-2-カルボキサミドコア構造の調製から始まるいくつかのステップを伴います。このコア構造は、さまざまな化学反応によって修飾され、抗菌活性を高める特定の官能基が導入されます。 合成経路は通常、インドール誘導体、カルボン酸、アミンなどの試薬を制御された反応条件下で使用することを含みます . This compoundの工業生産方法は、高純度と収率を確保するために設計されており、多くの場合、大規模合成と精製技術が含まれます .

化学反応の分析

NITD-349は、次のものを含むいくつかの種類の化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、化合物に酸素を付加するか、水素を除去することを伴います。

還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素を付加するか、酸素を除去することを伴います。

これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、特定の温度と圧力条件が含まれます。 これらの反応から生成される主要な生成物は、通常、抗菌特性を高めたり変更したりできる修飾された官能基を持つthis compoundの誘導体です .

科学研究への応用

This compoundは、次のものを含む幅広い科学研究への応用があります。

化学: インドール-2-カルボキサミドの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: 細菌の耐性メカニズムと、ミコバクテリア膜タンパク質ラージ3トランスポーターが細菌の生存における役割を研究するために使用されます。

医学: This compoundは、多剤耐性結核の潜在的な治療法として調査されており、研究では、急性感染モデルと慢性感染モデルの両方でその有効性が示されています.

類似化合物との比較

NITD-349 is similar to other mycobacterial membrane protein large 3 transporter inhibitors, such as SQ109, NITD-304, and MSU-43085. this compound is unique in its high potency and efficacy against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. It has a lower minimum inhibitory concentration compared to other inhibitors, making it a more effective antibacterial agent .

Similar Compounds

SQ109: A clinically studied inhibitor with a similar mechanism of action but a shorter in vivo half-life.

NITD-304: Another potent inhibitor with similar efficacy but different pharmacokinetic properties.

MSU-43085: An inhibitor with high potency but limited efficacy in chronic infection models

This compound stands out due to its favorable pharmacokinetic profile and high efficacy in both acute and chronic infection models, making it a promising candidate for the treatment of multidrug-resistant tuberculosis .

特性

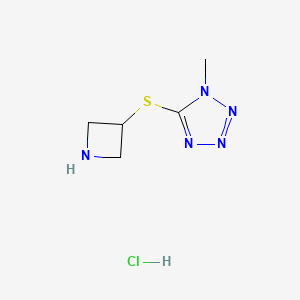

IUPAC Name |

N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N2O/c1-17(2)5-3-11(4-6-17)20-16(22)15-9-12-13(19)7-10(18)8-14(12)21-15/h7-9,11,21H,3-6H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATYSFRIVIHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)C2=CC3=C(N2)C=C(C=C3F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of NITD-349 against Mycobacterium tuberculosis (Mtb)?

A1: this compound targets MmpL3, a transporter protein essential for the biosynthesis of the mycobacterial cell wall. [, , , ] Specifically, MmpL3 is responsible for transporting trehalose monomycolate, a key cell wall component, across the membrane. [, ] By inhibiting MmpL3, this compound disrupts the transport of this essential lipid, ultimately leading to bacterial cell death. [, ]

Q2: Is the bactericidal activity of this compound affected by the bacterial load?

A2: Yes, research has shown that this compound demonstrates inoculum-dependent bactericidal activity. [, ] While it rapidly kills Mtb at low bacterial densities, its efficacy decreases with increasing bacterial load. [] This highlights the potential need for combination therapies or optimized dosing strategies to enhance its effectiveness against high bacterial burdens.

Q3: Are there any potential advantages to using this compound in combination with other anti-tuberculosis drugs?

A3: Combining this compound with other anti-tubercular agents, such as isoniazid (which inhibits mycolate synthesis), has demonstrated synergistic effects. [, ] This combination not only enhances the killing rate of Mtb but also helps prevent the emergence of drug-resistant mutants, even at higher bacterial loads. []

Q4: What are the key structural features of this compound that contribute to its anti-tubercular activity?

A5: While specific structure-activity relationship (SAR) data for this compound is limited in the provided abstracts, research suggests that modifications to the indole ring and the carboxamide group can significantly influence the compound's activity against Mtb. [, ] Further investigation into the SAR of this compound and its analogs is crucial for optimizing its potency and developing next-generation MmpL3 inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride](/img/structure/B1473285.png)

![[5-(4-Bromo-phenyl)-4H-[1,2,4]triazol-3-YL]-acetic acid](/img/structure/B1473286.png)

![{[1-(3-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473291.png)

![{[1-(3-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473297.png)

![{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473299.png)

![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)

![{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473306.png)